molecular formula C119H204N34O32S2 B12432843 H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH

H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH

Cat. No.: B12432843
M. Wt: 2687.2 g/mol
InChI Key: DPEUWKZJZIPZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Humanin is a mitochondrial-derived peptide composed of 24 amino acid residues. It was first discovered in 2001 and is encoded by the mitochondrial gene MT-RNR2. Humanin has garnered significant attention due to its neuroprotective and cytoprotective properties, particularly in response to stress conditions. It plays a crucial role in regulating various cell types and tissues, including cardiovascular tissue, skeletal muscle, and testis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Humanin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Humanin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s quality and purity. Advances in peptide synthesis technology have enabled the efficient production of Humanin and its analogues for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Humanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various Humanin analogues with enhanced cytoprotective and neuroprotective properties. These analogues are designed to target specific pathways and improve therapeutic outcomes .

Properties

IUPAC Name

5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-(1-carboxyethylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUWKZJZIPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H204N34O32S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2687.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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